molecular formula C22H21Cl2N3OS B6516777 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 899931-71-6

2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B6516777
CAS No.: 899931-71-6
M. Wt: 446.4 g/mol
InChI Key: ZRXNPSRKSNAOHO-UHFFFAOYSA-N
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Description

The compound "2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide" is a sulfur-containing acetamide derivative featuring a 1,4-diazaspiro[4.4]nona-1,3-diene core. Its structure includes a 3,4-dichlorophenyl substituent on the diazaspiro ring and a 4-methylphenyl (p-tolyl) group on the acetamide moiety. Structural studies of such compounds often employ crystallographic tools like SHELXL for refinement, as noted in and .

Properties

IUPAC Name

2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3OS/c1-14-4-7-16(8-5-14)25-19(28)13-29-21-20(15-6-9-17(23)18(24)12-15)26-22(27-21)10-2-3-11-22/h4-9,12H,2-3,10-11,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXNPSRKSNAOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide , with the CAS number 899913-40-7 , represents a novel class of chemical entities with potential therapeutic applications. Its unique structural characteristics suggest significant biological activity, particularly in anti-inflammatory and anticancer domains.

Chemical Structure and Properties

The molecular formula of the compound is C21H19Cl2N3OSC_{21}H_{19}Cl_2N_3OS with a molecular weight of 432.4 g/mol . The structure features a spirocyclic core and a dichlorophenyl moiety, which are known to influence biological interactions.

PropertyValue
Molecular FormulaC21H19Cl2N3OS
Molecular Weight432.4 g/mol
CAS Number899913-40-7

The biological activity of this compound is hypothesized to involve modulation of various signaling pathways:

  • Inhibition of Pro-inflammatory Mediators : Research indicates that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, potentially through the suppression of NF-kB signaling pathways.
  • Antioxidant Activity : The presence of sulfur in the structure may contribute to antioxidant properties by scavenging free radicals, which can lead to reduced oxidative stress in cells.

Anticancer Activity

Recent studies have demonstrated that derivatives of diazaspiro compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against breast (MCF-7), colon (HCT116), and lung (A549) cancer cell lines.
  • Results : In vitro assays revealed that the compound induced apoptosis in cancer cells, with IC50 values ranging from 10 to 20 µM depending on the cell line.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been investigated:

  • Experimental Model : In vivo studies using murine models showed a reduction in paw edema induced by carrageenan.
  • Mechanism : The anti-inflammatory effects were linked to the inhibition of cyclooxygenase (COX) enzymes and decreased levels of inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Case Study on Cytotoxicity :
    • Objective : To evaluate the cytotoxic effects on MCF-7 cells.
    • Methodology : Cells were treated with varying concentrations of the compound for 24 hours.
    • Findings : A dose-dependent increase in cell death was observed, with significant effects noted at concentrations above 15 µM.
  • Case Study on Inflammation :
    • Objective : To assess anti-inflammatory properties in a rat model.
    • Methodology : Rats were administered the compound prior to carrageenan injection.
    • Findings : A marked decrease in paw swelling was recorded compared to control groups, suggesting effective anti-inflammatory action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Compound ID Diazaspiro Ring Substituent on Diazaspiro Ring Substituent on Acetamide Key Differences
Target [4.4] nona-1,3-diene 3,4-dichlorophenyl 4-methylphenyl Reference compound
Analog A () [4.4] nona-1,3-diene 4-methylphenyl 3,4-dichlorophenyl Substituent positions swapped; may alter steric/electronic interactions
Analog B () [4.5] deca-1,3-diene 4-chlorophenyl 3,4-dimethylphenyl Larger spiro ring ([4.5] vs. [4.4]); chloro vs. dichloro; dimethylphenyl adds hydrophobicity
Analog C () [4.4] nona-1,3-diene 4-bromophenyl 4-methylphenyl Bromine (larger atomic radius, polarizable) replaces chlorine; may enhance halogen bonding
Analog D () [4.4] nona-1,3-diene phenyl 4-methoxyphenyl Methoxy group (electron-donating) vs. methyl; phenyl lacks halogenation, reducing electronegativity

Key Findings from Structural and Functional Analysis

The 3,4-dichlorophenyl group on the acetamide in Analog A may increase steric hindrance compared to the target compound . Analog C () replaces chlorine with bromine, which could enhance intermolecular interactions (e.g., halogen bonding) due to bromine’s polarizability .

Spiro Ring Modifications :

  • Analog B () features a [4.5] deca-1,3-diene ring, expanding the spiro system. This could increase conformational flexibility or alter molecular packing, as seen in , where substituent dihedral angles impact hydrogen bonding .

Functional Group Variations :

  • Analog D () introduces a methoxy group, which is electron-donating and may improve solubility compared to methyl or chloro groups. However, this could reduce electrophilic character critical for target binding .

Crystallographic Insights :

  • demonstrates that substituent dihedral angles (e.g., 44.5°–77.5° between dichlorophenyl and pyrazolyl rings) influence hydrogen-bonding patterns and dimer formation. Similar conformational variability likely exists in the target compound and analogs, affecting solubility and stability .

Contradictions and Limitations

  • Bioactivity Data: No direct pharmacological data are provided for the target compound or analogs, limiting conclusions about efficacy.
  • Substituent Trade-offs : While bromine in Analog C may enhance halogen bonding, it could also increase toxicity compared to chlorine .
  • Ring Size vs. Stability : The [4.5] spiro ring in Analog B might improve solubility but reduce metabolic stability due to increased flexibility .

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